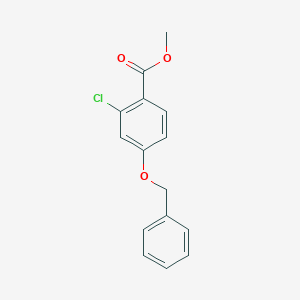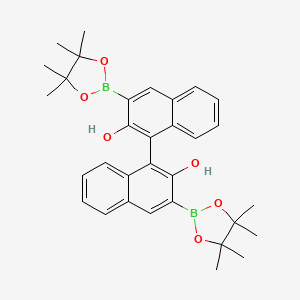
(2R,5R)-2,5-Diethylpyrrolidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-2,5-Diethylpyrrolidinium chloride, also known as DEPC, is a chemical compound with a wide range of applications in scientific research. DEPC is a colorless, odorless, and water-soluble compound that is most commonly used as an inhibitor of enzymatic activity in the laboratory. DEPC is an effective tool in the study of biochemical pathways and physiological processes in both in vitro and in vivo systems.
科学的研究の応用
(2R,5R)-2,5-Diethylpyrrolidinium chloride is a useful tool in the study of biochemical pathways and physiological processes in both in vitro and in vivo systems. It is commonly used as an inhibitor of enzymatic activity, as it has been shown to effectively inhibit the activity of a variety of enzymes, including DNA-dependent RNA polymerase, reverse transcriptase, and protein kinases. (2R,5R)-2,5-Diethylpyrrolidinium chloride is also used as a reagent in the synthesis of other compounds, such as peptides and amino acids.
作用機序
(2R,5R)-2,5-Diethylpyrrolidinium chloride is an effective inhibitor of enzymatic activity due to its ability to form a covalent bond with the active site of the enzyme. This covalent bond blocks the enzyme’s active site and prevents it from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
(2R,5R)-2,5-Diethylpyrrolidinium chloride has been shown to have a variety of biochemical and physiological effects. It has been used to inhibit the activity of enzymes involved in DNA replication and transcription, as well as enzymes involved in protein synthesis. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride has been used to study the effects of hormones on gene expression and to investigate the mechanisms of signal transduction.
実験室実験の利点と制限
(2R,5R)-2,5-Diethylpyrrolidinium chloride is an effective tool for the study of biochemical pathways and physiological processes in the laboratory. It is a relatively inexpensive and easy to use reagent and has been shown to be highly effective in the inhibition of enzymatic activity. However, (2R,5R)-2,5-Diethylpyrrolidinium chloride is not without its limitations. It is not suitable for use in certain applications, such as the study of proteins, due to its inability to form covalent bonds with proteins. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is not suitable for use in long-term experiments, as it can degrade over time.
将来の方向性
The future of (2R,5R)-2,5-Diethylpyrrolidinium chloride in scientific research is promising. It has been used in a variety of applications, including the study of DNA replication, transcription, and signal transduction. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is being explored as a potential tool for the study of RNA-protein interactions and the effects of hormones on gene expression. Additionally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is being explored as a potential tool for drug development, as it has been shown to be effective in the inhibition of a variety of enzymes. Finally, (2R,5R)-2,5-Diethylpyrrolidinium chloride is being investigated as a potential tool for the study of protein folding and structure.
合成法
(2R,5R)-2,5-Diethylpyrrolidinium chloride is synthesized from the reaction of 2,5-diethylpyrrole and hydrogen chloride in an aqueous solution. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and the resulting product is a colorless and odorless liquid. The reaction is typically carried out at room temperature and the product is isolated by distillation. The purity of the product can be determined by a melting point test.
特性
IUPAC Name |
(2R,5R)-2,5-diethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7-5-6-8(4-2)9-7;/h7-9H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXFXPDCAJUCN-SCLLHFNJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@H](N1)CC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-2,5-diethylpyrrolidine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)
![[3-(Piperazine-1-carbonyl)phenyl] boronic acid pinacol ester hydrochloride](/img/structure/B6298236.png)




![2-[2-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6298279.png)



![Methyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 99%](/img/structure/B6298300.png)